![molecular formula C21H18N4O3 B6548804 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 946366-77-4](/img/structure/B6548804.png)
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
The compound “1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide” is a complex organic molecule. It contains an indole nucleus, which is a common structure in many biologically active compounds . The indole nucleus is known to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes an indole nucleus, a pyridazine ring, and an amide group . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Scientific Research Applications
Cytotoxic Activity in Cancer Treatment
The compound’s cytotoxic activity has been investigated, particularly against breast cancer cells. Researchers synthesized novel derivatives of this compound and evaluated their efficacy using the XTT assay. Notably, the 2-(5,7-dibromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-nitrophenyl)acetamide (6b) demonstrated significant cytotoxicity against MCF-7 breast cancer cells, outperforming the reference drug vinblastine . This promising result suggests its potential as a lead compound for further development in cancer therapy.
Inhibition of RIPK1 (Receptor-Interacting Protein Kinase 1)
Another application involves the compound’s potent inhibition of RIPK1. With a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM, it efficiently protects cells from necroptosis. This property could be valuable in preventing necrotic cell death induced by tumor cells .
Dual PDE4/AChE Inhibition for Alzheimer’s Disease
Researchers designed and synthesized 2,3-dihydro-1H-inden-1-ones, including compound 12C. This compound, bearing a 2-(piperidin-1-yl)ethoxy group at the 6-position, showed promise as a dual PDE4/AChE inhibitor. Such inhibitors are relevant for treating Alzheimer’s disease, as they target both phosphodiesterase 4 (PDE4) and acetylcholinesterase (AChE) .
Synthesis of Novel Amines
The compound has been used as a precursor for synthesizing novel amines. For instance, the (2,3-dihydro-1H-indol-5-ylmethyl)amine was obtained by deprotecting phthalimide and acetyl groups from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione. Structural characterization was performed using various spectroscopic techniques .
Future Directions
Given the potential biological activities associated with the indole nucleus, this compound could be of interest for further study. Future research could focus on elucidating its exact biological activities, optimizing its synthesis, and investigating its potential applications in medicine or other fields .
Mechanism of Action
Target of Action
It’s known that many indole derivatives bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities . The specific interactions and resulting changes caused by this compound would require further investigation.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more
Result of Action
It’s known that indole derivatives can have a broad spectrum of biological activities
properties
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-oxo-N-phenylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c26-19-11-10-17(21(28)22-16-7-2-1-3-8-16)23-25(19)14-20(27)24-13-12-15-6-4-5-9-18(15)24/h1-11H,12-14H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTCYXFGJABRAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C(=O)C=CC(=N3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide |
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